molecular formula C18H20ClN5 B2846444 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890890-75-2

1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2846444
CAS No.: 890890-75-2
M. Wt: 341.84
InChI Key: XFCVIQCBBFYBJC-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 3-chloro-4-methylphenyl group and a cyclohexylamine moiety.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a pyrazole intermediate, followed by its reaction with a suitable amidine derivative to form the pyrazolo[3,4-d]pyrimidine core.

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Comparison with Similar Compounds

When compared to other pyrazolo[3,4-d]pyrimidine derivatives, 1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique substitution pattern and biological activity profile. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-12-7-8-14(9-16(12)19)24-18-15(10-22-24)17(20-11-21-18)23-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCVIQCBBFYBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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